Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
Synthesis of thiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Crystal Structure Analysis
The compound's analogs have been used in crystal structure analysis to understand their molecular conformation and intermolecular interactions, which are crucial for their biological activity. For example, the study by Faizi, Ahmad, and Golenya on the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid highlights the importance of analyzing the conformation of molecules similar to the compound for their potential applications in drug design (Faizi, Ahmad, & Golenya, 2016).
Antimicrobial Activity
Several derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. The synthesis of new 1,2,4-triazol-3-one derivatives and their evaluation for antimicrobial activity indicate the potential use of these compounds in developing new antimicrobial agents. Such studies highlight the versatility of the compound's chemical structure for modifications leading to enhanced biological activities (Fandaklı et al., 2012).
Antibacterial and Antifungal Activities
Compounds synthesized from derivatives of Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate have shown promising antibacterial and antifungal activities. This includes the synthesis and evaluation of heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents, demonstrating the compound's potential as a scaffold for developing new antimicrobial drugs (Azab, Youssef, & El-Bordany, 2013).
Mechanism of Action
Target of Action
Compounds with a similar thiazole ring structure have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to interact with various targets to induce their biological effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, potentially leading to various molecular and cellular effects .
Action Environment
Factors such as solubility could potentially influence the compound’s action .
Future Directions
The future directions in the research of thiazole derivatives could involve the design and development of new compounds with improved biological activities and lesser side effects . The structure-activity relationships of the new thiazole derivatives along with the molecular docking studies of selected compounds could be discussed against the target in search of a potent inhibitor with enhanced activity .
Properties
IUPAC Name |
ethyl 4-[4-[[(4-methoxy-1,3-benzothiazol-2-yl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O6S2/c1-3-33-22(29)26-11-13-27(14-12-26)35(30,31)16-9-7-15(8-10-16)20(28)24-25-21-23-19-17(32-2)5-4-6-18(19)34-21/h4-10H,3,11-14H2,1-2H3,(H,23,25)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVNQZCUXSLDHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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